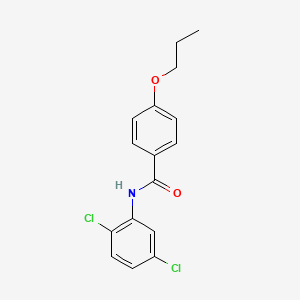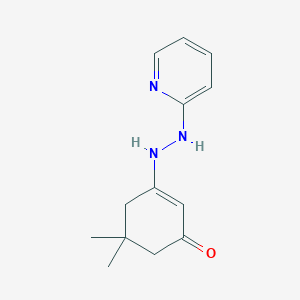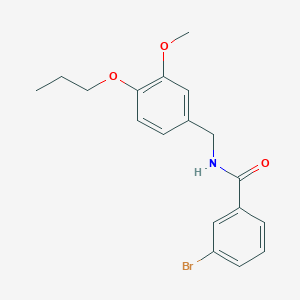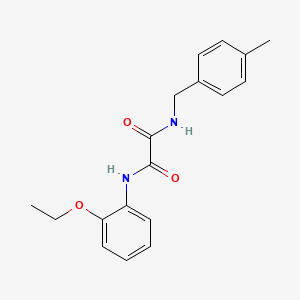![molecular formula C20H22N4O2 B5124258 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5124258.png)
1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, commonly known as PNU-282987, is a potent and selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
作用机制
PNU-282987 acts as a selective agonist of α7 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, which are widely distributed in the central nervous system. Activation of α7 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in cognitive function, mood regulation, and pain perception. PNU-282987 has been shown to enhance the activity of these neurotransmitters, leading to improved cognitive function, mood, and pain relief.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, which is important for learning and memory. It has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. In addition, PNU-282987 has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
One of the major advantages of PNU-282987 is its high selectivity for α7 1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone, which reduces the risk of off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of PNU-282987 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its effects on human subjects have not been extensively studied, and more research is needed to determine its safety and efficacy in clinical settings.
未来方向
There are several future directions for the research of PNU-282987. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Another area of interest is its potential use in the treatment of neuropathic pain, as it has been shown to have analgesic effects in animal models. Furthermore, more research is needed to determine its safety and efficacy in human subjects, as well as its potential use in combination with other drugs for the treatment of various neurological disorders.
合成方法
The synthesis of PNU-282987 involves several steps, including the reaction of 2-pyrrolidinone with 4-(2-pyridinyl)piperazine, followed by the addition of phenyl isocyanate. The final product is purified using column chromatography to obtain a white crystalline powder. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques.
科学研究应用
PNU-282987 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have antidepressant-like effects in animal models of depression. Furthermore, PNU-282987 has been investigated for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and sepsis.
属性
IUPAC Name |
1-phenyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19-14-16(15-24(19)17-6-2-1-3-7-17)20(26)23-12-10-22(11-13-23)18-8-4-5-9-21-18/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKPUWJBKREFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetate](/img/structure/B5124190.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)






![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)
![methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5124253.png)
